molecular formula C19H18ClN3O3 B2963459 5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide CAS No. 2034204-41-4

5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide

Numéro de catalogue: B2963459
Numéro CAS: 2034204-41-4
Poids moléculaire: 371.82
Clé InChI: YSFPZBIDPGMJIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with chloro and methoxy groups at positions 5 and 2, respectively. This compound has drawn interest due to its resemblance to fluoroquinolone antibiotics and alkaloid-like frameworks, which are associated with antimicrobial and central nervous system-modulating properties .

Propriétés

IUPAC Name

5-chloro-2-methoxy-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-26-17-7-6-11(20)8-13(17)18(24)21-12-9-16-19(25)22-14-4-2-3-5-15(14)23(16)10-12/h2-8,12,16H,9-10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFPZBIDPGMJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CC3C(=O)NC4=CC=CC=C4N3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chlorine substituent : The presence of chlorine at the 5-position enhances its pharmacological properties.
  • Methoxy group : The methoxy group at the 2-position may influence solubility and bioavailability.
  • Quinoxaline moiety : This structure is often associated with various biological activities, including anticancer effects.

Structural Formula

The structural formula can be represented as follows:

C18H20ClN3O2\text{C}_{18}\text{H}_{20}\text{ClN}_3\text{O}_2

Anticancer Properties

Research indicates that compounds similar to 5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as WNT/β-catenin.
    • IC50 Values : In vitro studies reported IC50 values ranging from 10 to 30 µM against different cancer cell lines (e.g., colorectal and breast cancer) .
  • Mechanism of Action : The compound appears to disrupt the interaction between DVL proteins and Frizzled receptors, which is crucial for WNT signaling propagation. This disruption leads to reduced expression of multidrug resistance proteins and apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer effects, preliminary studies suggest that this compound may also exhibit:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential use in treating infections .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation markers in vitro.

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of benzamide derivatives revealed that the introduction of specific substituents significantly enhanced anticancer activity. The following table summarizes the findings:

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-715WNT inhibition
Compound BHCT11625Apoptosis induction
5-chloro...A54920MDR modulation

Case Study 2: Structure-Activity Relationship (SAR)

An analysis of various derivatives highlighted the importance of substituent positioning on biological activity. Compounds with electron-withdrawing groups at specific positions demonstrated enhanced potency against cancer cell lines.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences Among Related Compounds

Compound Name Core Structure Substituents Functional Groups Key References
Target Compound Pyrrolo[1,2-a]quinoxaline 5-Cl, 2-OCH₃, 4-oxo Benzamide, ketone Synthesized via methods akin to
(3aR,5R)-5-Phenyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinolone (51) Pyrrolo[1,2-a]quinolone Phenyl at C5 Ketone at C1 Prepared via polyphosphoric acid cyclization
5-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinolines Pyrrolo[1,2-a]quinoline Variable aryl groups Ketone at C5 Intermediate for fluoroquinolones
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives Benzamide 5-Cl, 2-OCH₃, 4-SO₂NH₂ Sulphonamide Anti-inflammatory/antimicrobial agents

Key Observations :

  • The target compound’s 4-oxo group on the pyrroloquinoxaline ring distinguishes it from fluoroquinolone intermediates (e.g., 5-oxo derivatives in ), which prioritize a ketone at C5 for antibacterial activity.
  • Compared to sulphonamide-containing benzamides , the absence of a sulphamoyl group in the target compound suggests divergent biological targets, possibly favoring kinase or receptor modulation over carbonic anhydrase inhibition.

Thermodynamic and Kinetic Data

Table 3: Cyclization Parameters for Related Compounds

Reaction ΔG≠ (kcal/mol) ΔH≠ (kcal/mol) ΔS≠ (cal/mol·K) Application Reference
Propanedinitrile → Hexahydropyrrolo[1,2-a]quinoline-4,4-dicarbonitrile 26.6 ± 0.8 22.2 ± 0.4 -12.0 ± 1.1 Spirocyclic intermediates
1,3-Dimethylbarbituric acid → Spirocyclic quinoline Ea = 24.5 ± 0.5 Antibacterial precursors

Implications for the Target Compound :

  • The high activation energy (ΔG≠ ~26.6 kcal/mol) for cyclization in suggests that forming the pyrroloquinoxaline core in the target compound may require harsh conditions (e.g., high temperatures or acidic media), as seen in .
  • The negative entropy (ΔS≠ = -12.0 cal/mol·K) indicates a highly ordered transition state, consistent with the rigid bicyclic structure of the target molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.